3-Amino-2,6-dimethylpyridine
Overview
Description
3-Amino-2,6-dimethylpyridine is a chemical compound with the molecular formula C7H10N2 and a molecular weight of 122.171 . It is also known by other names such as 3-amino-2,6-lutidine, 2,6-dimethyl-3-pyridylamine, and 2,6-dimethyl-3-aminopyridine . This compound is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The nitrogen in 3-Amino-2,6-dimethylpyridine is sp3 hybridized, making it trigonal pyramidal with a bond angle of roughly 109.5 degrees . The nitrogen is bonded to three different groups, making its configuration chiral .Physical And Chemical Properties Analysis
3-Amino-2,6-dimethylpyridine is a primrose yellow solid . It has a melting point of 121-123°C, a boiling point of 230°C, and is insoluble in water . Its density is estimated to be 1.0289 .Scientific Research Applications
Synthesis of N-p-(Dimethylamino)-N’-(p-dimethylaminobenzylidene)-N,N’'-diphenylbenzohydrazonohydrazide
- Summary of Application: 3,5-diacetyl-2,6-dimethylpyridine is used in a three-component reaction with p-N-dimethylaminobenzaldehyde and phenylhydrazine to produce a condensation product of two p-N-dimethylaminobenzaldehyde and phenylhydrazine molecules, namely bis(biarylhydrazone) .
- Methods of Application: The reaction is carried out in the presence of KOH in ethanol .
- Results or Outcomes: The bis(biarylhydrazone) derivative has high antiradical and cytoprotective activity .
Pharmaceutical Intermediate
- Summary of Application: 3-Amino-2,6-dimethylpyridine is used as a pharmaceutical intermediate .
- Results or Outcomes: The outcomes can also vary greatly, but in general, this compound is used to facilitate the synthesis of various pharmaceuticals .
Acid Scavenger
- Summary of Application: Pyridine is commonly used as an acid scavenger in reactions that produce mineral acid co-products .
- Methods of Application: Its basicity and nucleophilicity may be modified by steric hindrance, as in the case of 2,6-dimethylpyridine .
- Results or Outcomes: It helps in maintaining the pH of the reaction mixture and preventing unwanted side reactions .
Non-nucleophilic Base in Organic Synthesis
- Summary of Application: One of the most common uses for 2,6-lutidine is as a non-nucleophilic base in organic synthesis .
- Methods of Application: It takes part in the formation of silyl ethers as shown in multiple studies .
- Results or Outcomes: The use of 2,6-lutidine as a base can help drive reactions towards the desired products .
Synthesis of Silyl Ethers
- Summary of Application: 2,6-lutidine, a derivative of 3-Amino-2,6-dimethylpyridine, is used in the formation of silyl ethers .
- Methods of Application: The specific methods of application can vary greatly depending on the specific silyl ether being synthesized .
- Results or Outcomes: The use of 2,6-lutidine as a base can help drive reactions towards the desired products .
Acid-Base Chemistry
- Summary of Application: Amines, including 3-Amino-2,6-dimethylpyridine, are often used as bases in acid-base reactions .
- Methods of Application: The specific methods of application can vary greatly depending on the specific reaction being studied .
- Results or Outcomes: The outcomes can also vary greatly, but in general, this compound is used to facilitate various acid-base reactions .
Safety And Hazards
properties
IUPAC Name |
2,6-dimethylpyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-5-3-4-7(8)6(2)9-5/h3-4H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WISXXOGOMDYNSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80187868 | |
Record name | 2,6-Dimethyl-3-pyridylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80187868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2,6-dimethylpyridine | |
CAS RN |
3430-33-9 | |
Record name | 2,6-Dimethyl-3-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3430-33-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dimethyl-3-pyridylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003430339 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3430-33-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100152 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-Dimethyl-3-pyridylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80187868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dimethyl-3-pyridylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.303 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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